MFCD27943176
Overview
Description
MFCD27943176 is a chemical compound with a complex structure that includes a nitro group, a sulfonamide group, and an isopropyl ether
Preparation Methods
The synthesis of MFCD27943176 typically involves multiple steps One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by sulfonation to add the sulfonamide groupIndustrial production methods may vary, but they generally follow similar steps with optimizations for scale and yield.
Chemical Reactions Analysis
MFCD27943176 can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
MFCD27943176 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of MFCD27943176 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
MFCD27943176 can be compared with similar compounds such as:
Properties
IUPAC Name |
N-methyl-3-nitro-4-propan-2-yloxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-7(2)17-10-5-4-8(18(15,16)11-3)6-9(10)12(13)14/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFJSXSHHVVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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